molecular formula C9H7IO2S B1679110 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid CAS No. 179528-45-1

3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid

Cat. No. B1679110
M. Wt: 306.12 g/mol
InChI Key: DJCVSFWGKYHMKH-YVMONPNESA-N
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Description

3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid, also known as 4-iodobenzenethiol, is an organosulfur compound and a derivative of benzenethiol. It is a colorless solid that is soluble in organic solvents. It is used in scientific research as a reagent and as a ligand in coordination chemistry. It has been studied for its potential applications in in vivo and in vitro experiments, as well as its mechanisms of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Structural Analysis and Disorder Study

Research on related compounds such as (E)-3-(4-Iodophenyl)propenoic acid has contributed to understanding molecular structures and disorders. In a study by Goud, Pathaneni, and Desiraju (1993), the crystal structure of this compound was analyzed, revealing interactions like O-H...O, C-H...O, and I...I, which are similar to those in 4-iodobenzoic acid and 4-chlorocinnamic acid (Goud, Pathaneni, & Desiraju, 1993).

Molecular Interaction and Assembly

The study of similar compounds, such as (Z)-3-(2-aminophenylcarbamoyl)propenoic acid, reveals insights into molecular interactions. Santos-Sánchez et al. (2007) observed that symmetry-related molecules of this compound are linked by intermolecular hydrogen bonds, forming a three-dimensional network (Santos-Sánchez, Salas-Coronado, Peña-Hueso, & Flores‐Parra, 2007).

Analytical Applications in Nickel Determination

A derivative of 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid, specifically 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, has been applied in the spectrophotometric determination of nickel. Izquierdo and Carrasco (1984) described its use in detecting trace amounts of nickel in various materials, indicating the potential of related compounds in analytical chemistry (Izquierdo & Carrasco, 1984).

Potential in Cancer Chemoprevention

Compounds structurally related to 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid have shown promise in cancer chemoprevention. Curini et al. (2006) explored 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, noting its potential as a chemopreventive drug for various cancer types (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Hydrogen Bonding in Molecular Modeling

The study of compounds like Z-2-phenyl-3-(X’-pyridyl)propenoic acids, related to 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid, provides insights into hydrogen bonding interactions in molecular assemblies. Csehi and Pálinkó (2004) used molecular modeling to study these interactions, which is crucial for understanding the behavior of similar compounds (Csehi & Pálinkó, 2004).

Future Directions

The future directions for research on “3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCVSFWGKYHMKH-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431672
Record name pd 150606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid

CAS RN

179528-45-1
Record name (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179528-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 150606
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pd 150606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 150606
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
R Nath, KJ Raser, K McGinnis, R Nadimpalli… - …, 1996 - journals.lww.com
Materials and Methods All animal procedures conform to internal animal care guidelines and those of the Society for Neuroscience. Cerebellar granule neurons were isolated from 7-day…
Number of citations: 155 journals.lww.com
KKW Wang, R Nath, KJ Raser, D Stafford - Neurobiology of Aging, 1996 - infona.pl
Apoptosis has recently been implicated in a number of neurodegenerative diseases, such as Alzheimer's disease, Huntington Disease and cerebral ischemia. Cultured rat cerebellar …
Number of citations: 3 www.infona.pl
X Liu, RG Schnellmann - Journal of Pharmacology and Experimental …, 2003 - ASPET
The goal of the present study was to determine the role of calpain in changes in plasma membrane permeability and cytoskeleton-associated paxillin, vinculin, talin, and α-actinin levels …
Number of citations: 121 jpet.aspetjournals.org
B Todd, D Moore, CCS Deivanayagam… - Journal of molecular …, 2003 - Elsevier
The Ca 2+ -dependent cysteine protease calpain along with its endogenous inhibitor calpastatin is widely distributed. The interactions between calpain and calpastatin have been …
Number of citations: 142 www.sciencedirect.com
K Fettucciari, I Fetriconi, R Mannucci… - The Journal of …, 2006 - journals.aai.org
Group B Streptococcus (GBS) has developed several strategies to evade immune defenses. We show that GBS induces macrophage (Mφ) membrane permeability defects and …
Number of citations: 76 journals.aai.org
MV Sánchez-Gómez, E Alberdi… - Journal of …, 2011 - Soc Neuroscience
Sustained activation of AMPA and kainate receptors in rat oligodendrocytes induces cytosolic calcium overload, mitochondrial depolarization, and an increase of reactive oxygen …
Number of citations: 83 www.jneurosci.org
H Wang, N Zhai, Y Chen, H Xu, K Huang - Journal of inorganic biochemistry, 2017 - Elsevier
Calcium, as a ubiquitous second messenger, governs a large array of cellular processes and is necessary for cell survival. More recently, it was observed that the cytosolic Ca 2 + …
Number of citations: 17 www.sciencedirect.com
X Cao, Y Zhang, L Zou, H Xiao, Y Chu, X Chu - Neuroscience Letters, 2010 - Elsevier
Astrocytes are thought to play a role in the maintenance of homeostasis and the provision of metabolic substrates for neurons as well as the coupling of cerebral blood flow to neuronal …
Number of citations: 44 www.sciencedirect.com
K Shang, J Zhang, T Amna, J Yang, X Cheng… - Molecular biology …, 2015 - Springer
This investigation was under taken to explore probable mechanisms and signal pathways involved in cytotoxicity induced by bacterial endotoxin lipopolysaccharide (LPS). Herein, we …
Number of citations: 10 link.springer.com
P Marconi, AB Nicoletti, S Coaccioli - J Immunol, 2006 - academia.edu
Group B Streptococcus (GBS) has developed several strategies to evade immune defenses. We show that GBS induces macrophage (M) membrane permeability defects and apoptosis, …
Number of citations: 0 www.academia.edu

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